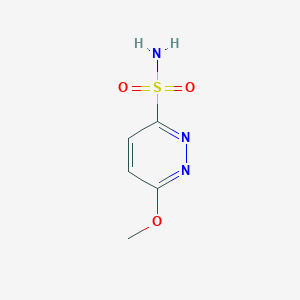

6-methoxypyridazine-3-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxypyridazine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNXLUHSGWWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxypyridazine 3 Sulfonamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to 6-methoxypyridazine-3-sulfonamide, primarily through the formation of the sulfonamide group on a pre-existing 6-methoxypyridazine core.

One modern approach to forming sulfonamides involves the use of sulfinylamine reagents. These reagents can react with organometallic derivatives of 6-methoxypyridine to generate the desired sulfonamide. A notable example is the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This method allows for the direct synthesis of primary sulfonamides from organometallic reagents in a single step. The reaction proceeds by the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from a suitable 6-methoxypyridine precursor, to the sulfinylamine. This is followed by an intramolecular proton transfer and elimination of isobutene to yield the sulfonamide anion, which is then quenched to give the final product. researchgate.net

Another approach involves the use of the sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane·(SO₂)₂ (DABSO). acs.org The addition of an organometallic reagent to DABSO generates a metal sulfinate in situ. This intermediate can then be reacted with thionyl chloride to form a sulfinyl chloride, which is subsequently trapped with an amine to produce the corresponding sulfinamide. acs.org While this method directly produces sulfinamides, it highlights the utility of sulfur dioxide surrogates in the synthesis of sulfur-containing compounds, which can be further elaborated to sulfonamides.

The efficiency of sulfonamide synthesis is often dependent on reaction conditions such as temperature and solvent. For instance, in the synthesis of sulfinamides using DABSO and thionyl chloride, the initial formation of the metal sulfinate from an organolithium reagent is typically conducted at low temperatures, such as -78 °C, in a solvent like anhydrous tetrahydrofuran (B95107) (THF). acs.org Subsequent steps, including the formation of the sulfinyl chloride and its reaction with an amine, are often performed at room temperature. acs.org The choice of solvent is critical to ensure the solubility of reagents and intermediates and to control the reaction temperature. Anhydrous conditions are often necessary to prevent the hydrolysis of reactive intermediates like organolithium reagents and sulfinyl chlorides. acs.orgsmolecule.com

A more traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. tue.nl In the context of this compound, this would involve the preparation of 6-methoxypyridine-3-sulfonyl chloride as a key intermediate. This sulfonyl chloride can be synthesized from the corresponding pyridine (B92270) derivative through reaction with reagents like chlorosulfonic acid or sulfuryl chloride. smolecule.comlookchem.com The resulting 6-methoxypyridine-3-sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. lookchem.com This two-step process, while longer, is a robust and scalable method for accessing a wide variety of sulfonamides.

The synthesis can also commence from halogenated pyridine precursors. For example, 6-bromo-2-methoxy-3-aminopyridine can be used as a starting material. nih.gov A common strategy involves a halogen-metal exchange reaction on a brominated pyridine, followed by reaction with sulfuryl chloride and subsequent amidation to yield the sulfonamide. lookchem.com Another approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine. Fluoropyridines are particularly reactive in SNAr reactions, often proceeding under milder conditions than their chloro- or bromo- counterparts. acs.org For instance, a 2-fluoropyridine (B1216828) derivative can react with various nucleophiles, including those that would lead to the formation of a sulfonamide precursor. acs.org

Sulfonylation of 6-Methoxypyridine using Sulfinylamine Reagents

Synthesis of Related Precursors and Key Intermediates

The synthesis of this compound and its derivatives often relies on the availability of key precursors and intermediates.

3-Amino-6-methoxypyridazine is a crucial intermediate for the synthesis of various biologically active compounds. chemicalbook.comgoogle.com A common method for its preparation involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860) in methanol. chemicalbook.comgoogle.com This nucleophilic substitution reaction is often carried out at elevated temperatures in a sealed tube to achieve good yields. chemicalbook.comgoogle.com The use of a copper catalyst, such as copper powder or cuprous iodide, can facilitate this reaction, allowing for milder conditions and improved yields. google.comchemicalbook.com

Table 1: Synthesis of 3-Amino-6-methoxypyridazine

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | Sodium methoxide, Methanol, Copper powder | Sealed tube, 160 °C, 24 h | 85.7% chemicalbook.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Methanol | Sealed Carius tube, 150 °C, 20 h | Not specified google.com |

General Synthesis of Heteroaryl Sulfonamides from Thiols

A versatile and widely used method for preparing heteroaryl sulfonamides involves a two-step sequence starting from the corresponding heteroaryl thiol (mercaptan). nih.gov This approach first involves the oxidation of the thiol to a more reactive sulfonyl chloride, which is then subsequently reacted with an amine to form the desired sulfonamide. organic-chemistry.org

This strategy avoids the use of hazardous reagents like chlorine gas and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org The intermediate sulfonyl chlorides can sometimes be isolated, or they can be generated in situ and immediately reacted with an amine in a one-pot procedure to yield the final sulfonamide. organic-chemistry.orgnih.govmit.edu

The critical step in converting a thiol to a sulfonamide is the initial oxidation to a sulfonyl chloride. Several reagents and conditions have been developed for this oxidative chlorination.

A convenient and rapid method utilizes aqueous sodium hypochlorite (B82951) (NaOCl) at low temperatures (-25°C). nih.gov This procedure is effective for substrates that are problematic with other methods. nih.gov Another highly effective system for the direct conversion of aromatic, heterocyclic, and aliphatic thiols to sulfonyl chlorides is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This reaction is very fast, often completing in minutes at room temperature, and produces sulfonyl chlorides in excellent yields and purity. organic-chemistry.org A similar protocol uses hydrogen peroxide in the presence of chlorotrimethylsilane (B32843) (TMSCl). tandfonline.com

More environmentally friendly approaches have also been developed. One such method uses ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl and oxygen as the terminal oxidant in a metal-free system. rsc.org The table below compares several methods for this transformation.

| Thiol Type | Oxidizing System | Solvent | Conditions | Advantages | Ref |

| Heteroaromatic | 3.3 equiv. aq. NaOCl | - | -25°C | Rapid, avoids Cl₂ gas | nih.gov |

| Aromatic, Heterocyclic, Aliphatic | H₂O₂ / SOCl₂ | - | Room Temp, ~1 min | Fast, high yield, high purity | organic-chemistry.org |

| Aromatic, Heteroaromatic | H₂O₂ / TMSCl | - | - | High yield, short reaction time | tandfonline.com |

| Thiophenols, Heteroaromatic | NH₄NO₃ / aq. HCl / O₂ | MeCN | 60°C | Metal-free, environmentally benign | rsc.org |

Table 2: Comparison of Oxidation Methods for Thiols to Sulfonyl Chlorides.

Advanced Synthetic Strategies for Complex Derivatives

To create more complex molecules based on the this compound core, advanced coupling strategies are employed. These reactions, catalyzed by transition metals like copper and palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming aryl-aryl bonds and, in its modified form, for creating carbon-heteroatom (C-N, C-O, C-S) bonds. mdpi.comorganic-chemistry.org This reaction typically involves coupling an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, at elevated temperatures. organic-chemistry.org

In the context of pyridazine-sulfonamide synthesis, Ullmann-type couplings can be envisioned for several key bond formations. For example, a C-N coupling could be used to connect a pyridazine (B1198779) halide with an aminosulfonyl derivative. While amides and especially sulfonamides were traditionally considered poor nucleophiles for this reaction, modern protocols using specific ligands and conditions have expanded the scope. acs.org Ligands such as phenanthroline derivatives can facilitate the coupling of aryl halides with various N-heterocycles and amines. scispace.com The development of milder reaction conditions has made the Ullmann coupling a more versatile tool for constructing complex heterocyclic systems. acs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation in modern organic synthesis. nih.govresearchgate.net These reactions have been extensively applied to the functionalization of the pyridazine nucleus, allowing for the direct introduction of aryl and heteroaryl groups. researchgate.netresearchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly prominent, offering an efficient way to prepare π-conjugated heterocyclic systems. nih.gov This reaction typically couples a pyridazine halide (e.g., a bromopyridazine) with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology has been used to synthesize a wide range of functionalized aryl- and heteroarylpyridazines, which are of significant interest in medicinal and materials chemistry. nih.govacs.org The reactions are tolerant of many functional groups and utilize readily available boronic acid reagents. nih.govresearchgate.net

| Reaction Type | Pyridazine Component | Coupling Partner | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl boronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄) | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

| Suzuki-Miyaura | Pyridazinylboronic acids/esters | Aryl/heteroaryl halides | Palladium catalyst | Aryl-/heteroarylpyridazines | nih.gov |

| General Cross-Coupling | 2-Halopyridazines | Functionalized organobismuthanes | Palladium catalyst | Functionalized Aryl Pyridazines | researchgate.net |

Table 3: Palladium-Catalyzed Synthesis of Aryl Pyridazines.

Multi-Component Reactions for N-Sulfonyl Amidines

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like N-sulfonyl amidines from simple starting materials in a single step. nih.govopenaccesspub.org These reactions are advantageous due to their atom economy, reduced reaction times, and often milder and more environmentally friendly conditions compared to traditional multi-step syntheses. openaccesspub.org

A common and powerful MCR for synthesizing N-sulfonyl amidines involves the copper-catalyzed reaction of a terminal alkyne, a sulfonyl azide, and an amine. openaccesspub.orgmdpi.com This methodology has been widely applied to generate a diverse range of N-sulfonyl amidines. mdpi.comnih.gov The reaction proceeds through the formation of a key intermediate, N-sulfonylketenimine, which is generated from the reaction of the alkyne and the sulfonyl azide. This intermediate is then trapped by an amine to afford the final N-sulfonyl amidine product. mdpi.comresearchgate.net

Another notable MCR strategy involves the reaction of sulfonamides, such as this compound, with secondary amines, where the secondary amine serves a dual role as both a C1 source for the amidine group and an aminating agent. researchgate.net This approach offers a metal-free and efficient one-pot procedure for N-sulfonyl amidine synthesis. researchgate.net Furthermore, a three-component reaction of a sulfonyl azide, methyl propiolate, and a secondary cyclic amine has been developed, which proceeds at room temperature without the need for a solvent or catalyst, highlighting the green chemistry aspects of MCRs. openaccesspub.orgresearchgate.net

The versatility of MCRs allows for the incorporation of a wide variety of functional groups into the final N-sulfonyl amidine structure by simply changing the starting components. nih.gov For instance, different amines, ketones, and azides can be used to create a broad scope of products. nih.gov

Table 1: Examples of Multi-Component Reactions for N-Sulfonyl Amidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Sulfonyl Azide | Terminal Alkyne | Amine | Copper Catalyst | N-Sulfonyl Amidine | openaccesspub.orgmdpi.com |

| Sulfonamide | Secondary Amine | - | Metal-free, One-pot | N-Sulfonyl Amidine | researchgate.net |

| Sulfonyl Azide | Methyl Propiolate | Secondary Cyclic Amine | Solvent-free, Room Temp. | N-Sulfonyl Amidine | openaccesspub.orgresearchgate.net |

| Ketone | Amine | Azide | Metal-free | N-Sulfonyl Amidine | nih.gov |

Synthesis of Sulfonimidamides from Sulfonamides

Sulfonimidamides are considered aza-analogues and bioisosteres of sulfonamides, making them intriguing motifs in medicinal chemistry. sci-hub.stscispace.comnih.gov The synthesis of sulfonimidamides from readily available sulfonamides like this compound provides a direct route to this important class of compounds.

A one-pot methodology has been developed for the transformation of sulfonamides into sulfonimidamides. sci-hub.st This procedure involves the in situ formation of a sulfonimidoyl chloride from the corresponding sulfonamide, followed by nucleophilic substitution with an amine. sci-hub.st To prevent self-reaction, the sulfonamide nitrogen must first be protected. sci-hub.st This method is advantageous as it avoids the handling of unstable or high-energy oxidative chlorinating reagents. sci-hub.st

Another approach involves the use of the stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), in a one-pot, three-component reaction. scispace.com This process starts with an organometallic reagent and an amine, with TrNSO acting as a linchpin to assemble the sulfonimidamide structure. scispace.com This method allows for the rapid synthesis of a variety of differentially substituted sulfonimidamides. scispace.com

Furthermore, NH-sulfonimidamides can be synthesized directly from sulfenamides, which are themselves easily prepared from amines and disulfides. nih.gov This one-pot NH and O transfer reaction is mediated by iodosobenzene (B1197198) (PhIO) in isopropanol, using ammonium carbamate (B1207046) as the nitrogen source. nih.gov

Table 2: Key Reagents and Intermediates in Sulfonimidamide Synthesis from Sulfonamides

| Starting Material | Key Reagent(s) | Key Intermediate | Product | Reference |

| N-Protected Sulfonamide | Ph₃PCl₂ | Sulfonimidoyl Chloride | Sulfonimidamide | sci-hub.st |

| Organometallic Reagent, Amine | N-Sulfinyltritylamine (TrNSO) | Anionic Sulfinamide Species | N-Substituted Sulfonimidamide | scispace.com |

| Sulfenamide | PhIO, Ammonium Carbamate | Alkoxy-amino-λ⁶-sulfanenitrile | NH-Sulfonimidamide | nih.gov |

Integration of Sulfonamide Scaffolds with Other Heterocyclic Systems (e.g., Pyrazolines)

The integration of the sulfonamide scaffold, as seen in this compound, with other heterocyclic systems like pyrazolines has led to the development of novel compounds with significant biological activities. nih.govresearchgate.net Pyrazoline derivatives are known for a wide range of pharmacological effects, and their combination with a sulfonamide moiety can enhance these properties. researchgate.net

A common synthetic route to produce pyrazoline-sulfonamide hybrids involves the condensation of substituted acetophenones with benzaldehydes to form chalcones. nih.gov These α,β-unsaturated ketone intermediates then undergo a cyclization reaction with a sulfonamide-containing hydrazine (B178648) derivative to yield the final pyrazoline-sulfonamide compound. nih.gov

For example, a series of pyrazolines derivatized with benzenesulfonamides have been synthesized with the aim of targeting enzymes like acetylcholinesterase (AChE). nih.gov The synthetic strategy often involves creating a library of compounds by varying the substituents on both the pyrazoline and the sulfonamide portions of the molecule to establish structure-activity relationships. nih.gov The 6-methoxypyridine moiety, for instance, has been identified as playing a crucial role in the inhibitory activity of certain enzyme antagonists. nih.gov

The research in this area highlights the modularity of these synthetic approaches, allowing for the creation of diverse chemical libraries for biological screening. nih.govresearchgate.net

Mechanistic Investigations of Synthesis Pathways

Analysis of Reaction Mechanisms and Intermediate Formation

Understanding the reaction mechanisms and the intermediates formed during the synthesis of sulfonamide derivatives is crucial for optimizing reaction conditions and developing new synthetic methods.

In the multi-component synthesis of N-sulfonyl amidines, a key intermediate is the N-sulfonyl ketenimine . mdpi.comresearchgate.net This reactive species is typically generated from the copper-catalyzed reaction of a terminal alkyne and a sulfonyl azide. mdpi.comresearchgate.net The N-sulfonyl ketenimine is then intercepted by a nucleophile, such as an amine, to form the N-sulfonyl amidine. mdpi.com DFT mechanistic studies have been employed to understand the C(sp²)–N bond formation, suggesting that a base is required to activate either the trifluoroborate-iminium or the N-fluorobenzenesulfonimide (NFSI) to facilitate the nucleophilic attack. researchgate.net

In some metal-free approaches, preliminary mechanistic studies indicate that a secondary amine can play a dual role, acting as both a C1 source and an aminating agent, leading to the formation of the N-sulfonyl amidine. researchgate.net

For the synthesis of sulfonimidamides from sulfonamides, the formation of a sulfonimidoyl chloride as an in situ generated intermediate is a key step. sci-hub.st This is achieved by reacting an N-protected sulfonamide with a chlorinating agent like triphenyldichlorophosphorane (Ph₃PCl₂). sci-hub.st

In syntheses involving N-aminopyridinium salts, the reaction can proceed through the formation of an electron-donor-acceptor (EDA) complex between two intermediates. rsc.org This EDA complex can be triggered by visible light to initiate a cascade process involving N-N bond cleavage. rsc.org The initial step is often a [3+2] cycloaddition to form a tetrahydro-pyrazolo[1,5-a]pyridine intermediate. rsc.org

Regioselectivity Control in Sulfonamide Synthesis

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of synthesizing substituted aromatic and heterocyclic compounds like derivatives of this compound.

In the synthesis of N-sulfonyl amidines via MCRs, regioselectivity can be a significant factor, especially when using unsymmetrical ketones. nih.gov It has been observed that the presence of a methyl group on the ketone is crucial for reactivity, which can be leveraged to design highly regioselective reactions with aliphatic ketones. nih.gov

For the functionalization of pyridine rings, the electronic properties of existing substituents play a major role in directing incoming groups. In the case of a molecule like 6-methoxypyridine, the methoxy (B1213986) group is an electron-donating group, which can influence the position of further electrophilic substitution. The synthesis of N-sulfonyl amidines from heterocyclic thioamides has been shown to be a reliable procedure with good yields, where the regioselectivity is inherent to the starting thioamide. nih.gov

In the context of N-aminopyridinium salts, exclusive regioselectivity has been observed when the pyridinium (B92312) ring is substituted at the 3- or 5-position with a strong electron-donating group, such as an alkoxy group. rsc.org This directing effect is crucial for the formation of specific pyrazolo[1,5-a]pyridine (B1195680) isomers. rsc.org The control of regioselectivity in the sulfonation of pyridine derivatives to produce sulfonyl chlorides is also important. The use of catalytic additives like anhydrous ZnCl₂ can enhance regioselectivity during sulfonation with chlorosulfonic acid.

Structure Activity Relationship Sar and Computational Studies of 6 Methoxypyridazine 3 Sulfonamide Derivatives

Exploration of Structural Modifications and Their Impact on Biological Activity

Structural modifications to the 6-methoxypyridazine-3-sulfonamide scaffold are systematically undertaken to probe the molecular interactions with biological targets and enhance desired activities.

The pyridazine (B1198779) ring is a key component, characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding. nih.gov These properties make it an attractive, less lipophilic substitute for a phenyl ring in drug design. nih.gov The positions of the nitrogen atoms are critical; they create a unique electronic distribution that influences the properties of any attached substituents. nih.gov The ring's C-H bonds can also act as hydrogen bond donors, a feature that can be modulated by the presence of other groups. nih.gov

The biological activity of derivatives can be highly sensitive to the nature and position of substituents on the pyridazine ring. Studies on related heterocyclic scaffolds, such as pyrazolo[1,5-b]pyridazines, have shown that even minor modifications, like the placement of a methyl group on the pyrimidine (B1678525) portion of the ring system, can lead to a tenfold decrease or even a complete loss of activity. acs.org This highlights the critical role of the substitution pattern in defining the molecule's interaction with its biological target. acs.org Furthermore, replacing the pyridazine or related pyrimidine ring with other heterocycles like pyrazolo[1,5-a]pyridine (B1195680) can cause a significant decrease in potency, indicating that the specific arrangement and electronic nature of the ring nitrogen atoms are often crucial for potent biological activity. acs.org The functionalization of the pyridazine ring is readily achievable at various positions, making it a synthetically attractive core for developing novel therapeutic agents. researchgate.net

In the development of PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold, it was found that extending the aromatic skeletons attached to the core or introducing more nitrogen atoms was not a successful strategy. nih.gov This suggests that significant changes to the aromatic system can negatively affect the binding ability with the target receptors, thereby diminishing the compound's biological activity. nih.gov

| Modification to Heterocyclic Core | Effect on Biological Activity | Reference |

| Substitution at 5-position of pyrimidine ring | 10-fold decrease in activity | acs.org |

| Substitution at 6-position of pyrimidine ring | Complete loss of activity | acs.org |

| Replacement of pyrazolo[1,5-b]pyridazine (B1603340) with pyrazolo[1,5-a]pyridine | 7-fold to 15-fold decrease in potency | acs.org |

| Extension of aromatic skeleton in sulfonamide methoxypyridine derivatives | Poor enzyme and cell inhibitory activities | nih.gov |

The methoxy (B1213986) group (-OCH₃) is a small yet powerful substituent that can significantly influence a molecule's properties. nih.gov It can enhance ligand-target binding, improve physicochemical characteristics, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net The methoxy group is considered a hybrid of a hydroxyl and a methyl group, but its combined effects are often unique and more than the sum of its parts. nih.gov

In terms of biological activity, the methoxy group can form hydrogen bonds and strengthen hydrophobic interactions through methylation, leading to a more stabilized ligand-protein binding energy. researchgate.net Its impact on solubility is complex; while it is more lipophilic than a hydroxyl group, which can decrease aqueous solubility, its strategic placement can disrupt crystal packing and sometimes improve solubility. acs.orgresearchgate.net For example, in one series of related heterocyclic compounds, an ortho-methyl substitution on a phenyl ring led to a substantial improvement in aqueous solubility by disrupting crystal packing, as evidenced by a lower melting point. acs.org

The conformation of the methoxy group relative to the pyridazine ring is influenced by non-bonded repulsive interactions between the lone pairs of electrons on the ether oxygen and the adjacent ring nitrogen atom. nih.gov This can lead to a preferential conformation that dictates how the molecule presents itself to its biological target, thereby affecting binding affinity and activity. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of sulfonamide derivatives, halogen substituents can play a crucial role in target engagement. For instance, molecular docking studies of some azole-sulfonamide hybrids have shown that interactions between the phenyl ring of the sulfonamide portion and specific amino acid residues like valine can be important for binding. nih.gov

Other substitutions, such as the introduction of amide groups, have also proven beneficial. In one study, replacing an ester group with various amides on a quinoline (B57606) scaffold attached to a sulfonamide core led to a significant improvement in enzyme inhibitory activity, indicating that amide substituents were more favorable for ligand-receptor interactions in that series. nih.gov Conversely, replacing key hydrogen bond donors or entire ring systems with simpler groups often results in a total loss of activity, underscoring their importance for molecular recognition. acs.org

| Compound Series | Key Substitution | Effect on Activity | Reference |

| PI3K Inhibitors | 2,4-difluoro substitution on benzenesulfonamide (B165840) ring | Strongest PI3K inhibitory activity | nih.gov |

| Quinoline-based PI3K/mTOR inhibitors | Ester group | Poor enzyme inhibitory activity | nih.gov |

| Quinoline-based PI3K/mTOR inhibitors | Amide groups | Improved enzyme inhibitory activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Bromine substituent on phenyl ring | Superior antitumor activity on HT-29 cell line | mdpi.com |

Conformational rigidity is a key principle in drug design used to enhance binding affinity and, particularly, selectivity. researchgate.net By reducing the number of available conformations, a molecule can be "pre-organized" to fit a specific target's binding site more effectively, leading to a smaller entropic penalty upon binding. This can translate into higher potency and, crucially, better selectivity against off-targets, which may bind to more flexible conformations of the ligand. researchgate.netacs.org

For a molecule like this compound, which has several rotatable bonds (e.g., around the sulfonamide linker and the methoxy group), introducing elements of rigidity can be a powerful strategy. The conformation of the methoxy group is already somewhat restricted due to electronic repulsion from the adjacent ring nitrogen. nih.gov Further rigidification, for instance by incorporating the rotatable bonds into a new ring system, could lock the molecule into its bioactive conformation. This approach can be particularly useful for improving selectivity for conformationally flexible targets like protein kinases. researchgate.net By designing more rigid analogs, it is possible to create inhibitors that selectively target a specific kinase state or isoform, thereby minimizing off-target effects.

Ligand Design Strategies Based on Molecular Interactions

Modern drug design leverages computational and conceptual strategies to rationally develop new ligands with improved properties.

Scaffold hopping has emerged as a powerful and practical tactic in drug discovery to identify novel core structures with improved pharmacodynamic and pharmacokinetic properties. researchgate.net This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to maintain or enhance the original pattern of interactions with the biological target. It is a valuable approach for navigating beyond existing patented chemical spaces. researchgate.net

This strategy has been successfully applied to sulfonamide methoxypyridine derivatives. In the quest for new PI3K/mTOR dual inhibitors, researchers started with a known hinge-binding fragment and used scaffold hopping to explore different aromatic skeletons. nih.govnih.gov While keeping the sulfonamide methoxypyridine portion as a key anchor for the affinity binding pocket, they replaced other parts of the molecule with different cores, such as benzo nih.govnih.govthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, or quinoline. nih.gov This approach revealed that the quinoline-based scaffold yielded compounds with ideal kinase inhibitory activity, whereas the other scaffolds resulted in poor activity. nih.gov This demonstrates how scaffold hopping can effectively explore new chemical space to optimize a lead compound's biological profile. researchgate.net

Tailoring Functional Groups for Enhanced Ligand-Receptor Affinity

The modification of functional groups on the this compound scaffold is a key strategy for improving its binding affinity to target receptors. The introduction of different substituents can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with the active site of a protein.

The nature of the substituent on the amide group of this compound derivatives has a pronounced effect on their inhibitory activity. Research has shown that amide substituents are generally beneficial for ligand-receptor interactions. nih.gov For instance, in a series of PI3K/mTOR dual inhibitors, compounds with N-alkyl amides of moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated ideal inhibitory activity. nih.gov This suggests that the ribose-binding pocket of the target enzyme can accommodate substituents of a certain volume, but both excessively small or large alkyl groups can lead to a decrease in inhibitory activity. nih.gov The introduction of amide and aromatic heterocyclic moieties has been shown to enhance ligand affinity with receptors. nih.gov

In the context of microtubule destabilizing sulfonamides, alkylation of the sulfonamide nitrogen improved potency, with methyl groups often yielding the lowest IC50 values. mdpi.com This indicates that even small alkyl substituents can play a crucial role in optimizing the inhibitory potential of these compounds. The presence of an ionized species at the amide position is also considered a critical factor for the activity of some sulfanilamides. nih.gov

The following table summarizes the inhibitory activity of various amide substituents in a series of PI3Kα inhibitors:

| Compound | XR | PI3Kα Inhibition (%) at 1 nM | PI3Kα IC50 (nM) |

| 22a | -OEt | 20 | >1 |

| 22b | -NHCH3 | 74 | - |

| 22c | -NHCH(CH3)2 | - | 0.22 |

| Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for understanding the behavior of this compound and its analogs at the molecular level. These techniques provide insights into binding modes, predict activity, and guide the design of new, more potent derivatives.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. qub.ac.uk This method is crucial for elucidating the binding mode of this compound derivatives and understanding the key interactions that drive their biological activity. For example, docking studies of sulfonamide-based PI3K/mTOR dual inhibitors have confirmed their binding mode within the active sites of PI3Kα and mTOR. nih.gov These simulations revealed that specific structural features, such as N-heteroatoms, interact with key amino acid residues like Val851 in the hinge region of the kinase. nih.gov

In another study on azole-sulfonamide hybrids, molecular docking showed that a sulfonamide group could form hydrogen bonds with residues like Asn64 in the active site. nih.gov Similarly, docking of imidazo[4,5-b]pyridine derivatives has been used to predict binding energies and permeability. mdpi.com The accuracy of docking simulations can be enhanced by combining them with other computational methods, such as quantum chemical calculations. mdpi.com

The following table presents the results of a molecular docking study on a Schiff base ligand derived from 6-methoxypyridin-3-amine and its metal complexes against various bacterial proteins.

| Compound | E. coli (kcal/mol) | B. subtilis (kcal/mol) | S. aureus (kcal/mol) | K. pneumoniae (kcal/mol) |

| MPM | -7.1 | -6.8 | -6.5 | -7.4 |

| MPM-Co(II) | -6.8 | -6.5 | -6.2 | -7.1 |

| MPM-Cu(II) | -6.9 | -6.6 | -6.3 | -7.2 |

| MPM refers to N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. Data sourced from a study on antimicrobial agents. semanticscholar.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.com This approach is used to develop mathematical models that can predict the activity of new, unsynthesized compounds. tandfonline.com For sulfonamide derivatives, QSAR studies have been employed to develop pharmacophoric models for their inhibitory activity against enzymes like dihydropteroate (B1496061) synthetase (DHPS). nih.govasm.org

While conventional multiple regression analysis may not always yield acceptable QSAR models, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have shown excellent results. nih.govasm.org QSAR models can be built using various descriptors, including electronic, steric, and hydrophobic parameters. biointerfaceresearch.com These models are crucial for understanding which molecular properties are most important for biological activity and for guiding the design of more potent analogs. qub.ac.uk

Conformational Analysis of this compound and Analogs

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its biological activity by affecting how it fits into a receptor's binding site. For flexible molecules like sulfonamides, conformational analysis is essential. asm.org

Studies on sulfamethoxypyridazine (B1681782), a related compound, have utilized methods like the Monte Carlo sampling method to perform conformational searches. asm.org These analyses have shown that the lowest-energy conformations are often highly similar. asm.org The conformation of 3-alkoxy-pyridazines, including 6-methoxypyridazine derivatives, is influenced by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and the proximal oxygen substituent. nih.gov This can lead to a preference for a specific conformer, which can have implications for drug design. acs.org

Density Functional Theory (DFT) Applications in Heterocyclic Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. tandfonline.com DFT has broad applications in studying heterocyclic systems like pyridazines. It can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. mdpi.comresearchgate.net

DFT calculations have been successfully used to reproduce the crystal structures of sulfonamides and to clarify instances of polymorphism. bohrium.com The theory has also been applied to study the linear and nonlinear optical properties of heterocyclic azo compounds containing a sulfonamide group. bohrium.com Furthermore, DFT-based descriptors like chemical hardness and electronegativity are used in QSAR studies to predict the biological activities of chemical compounds. tandfonline.com In the context of Schiff base sulfonamide analogues, DFT has been employed to compare the stability of different isomers. mdpi.com

In Silico Screening for Novel Inhibitors

In the quest for novel therapeutic agents, in silico screening, also known as virtual screening, has emerged as a powerful and indispensable tool in drug discovery. This computational technique allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. By simulating the binding process between a ligand (the potential drug molecule) and its target, researchers can prioritize a smaller, more manageable number of candidates for synthesis and subsequent experimental testing. This approach significantly accelerates the discovery pipeline and reduces the costs associated with traditional high-throughput screening.

The application of in silico methods to the this compound scaffold and its derivatives has been instrumental in identifying potential new inhibitors for a variety of biological targets. These computational studies often involve molecular docking, a method that predicts the preferred orientation of a molecule when bound to another to form a stable complex. The strength of this interaction is typically estimated using a scoring function, which provides a numerical value for the binding affinity.

Several research endeavors have utilized virtual screening and molecular docking to explore the potential of pyridazine and sulfonamide derivatives as inhibitors of various enzymes implicated in disease. These studies, while not always exclusively focused on the this compound core, provide valuable insights into the types of interactions that drive the inhibitory activity of this class of compounds.

For instance, computational studies on related sulfonamide derivatives have been conducted to identify novel inhibitors of enzymes such as carbonic anhydrases and various kinases. mdpi.comnih.gov In these studies, large compound databases are virtually screened against the crystal structure of the target enzyme. The top-scoring compounds, which exhibit favorable predicted binding energies and interactions with key amino acid residues in the active site, are then selected for further investigation.

A notable example involves the use of molecular docking to probe the binding of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share the methoxypyridazine core, with glutamate (B1630785) receptors. rrpharmacology.ru Such studies help to elucidate the structural requirements for potent inhibition and guide the rational design of new, more effective analogs.

The general workflow for an in silico screening campaign to identify novel inhibitors based on the this compound scaffold typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, usually from a public repository like the Protein Data Bank (PDB). This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation: A library of virtual compounds, including various derivatives of this compound, is created. The three-dimensional structures of these ligands are generated and optimized.

Molecular Docking: The ligand library is docked into the prepared target protein's active site using specialized software. The program systematically samples different orientations and conformations of each ligand within the binding pocket.

Scoring and Ranking: The binding poses of each ligand are evaluated using a scoring function that estimates the binding affinity. The ligands are then ranked based on their scores.

Hit Selection and Post-Processing: The top-ranked compounds are visually inspected to analyze their binding modes and interactions with the target. Compounds with promising interactions and drug-like properties are selected as "hits" for experimental validation.

The findings from various in silico screening studies on related sulfonamide and pyridazine derivatives are summarized in the table below. This data highlights the diverse range of biological targets that can be potentially modulated by compounds containing these structural motifs.

| Target Enzyme | In Silico Method | Compound Class Screened | Key Findings |

| Falcipain-2 | Virtual Screening & Molecular Docking | nih.govmdpi.comnih.govTriazolo[4,3-a]pyridine sulfonamides | Identification of compounds with good predicted binding affinity, leading to the synthesis of active antimalarial agents. mdpi.comnih.gov |

| Carbonic Anhydrases (hCA I, II, IX, XII) | Molecular Docking | Pyrazolo[4,3-c]pyridine sulfonamides | Elucidation of binding modes within the active site of various human carbonic anhydrase isoforms. mdpi.com |

| PI3Kα/mTOR | Molecular Docking | Sulfonamide methoxypyridine derivatives | Confirmation of the binding mode of potent dual PI3K/mTOR inhibitors. nih.gov |

| Muscarinic Acetylcholine Receptors | Molecular Docking | Pyridazine analogs | Prediction of binding affinities and interactions, correlating with observed muscle relaxant activity. benthamdirect.com |

| Glutamate Receptors (mGluR8, NMDA GluN2B) | Molecular Docking | N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Prediction of high binding affinity for specific glutamate receptor subtypes. rrpharmacology.ru |

These computational approaches have proven to be a valuable starting point for the discovery of novel inhibitors based on the this compound scaffold, enabling the rational design and prioritization of compounds for further preclinical development.

Investigation of Biological Targets and Mechanisms of Action for 6 Methoxypyridazine 3 Sulfonamide and Its Analogs

Enzyme Inhibition Studies

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition in Folate Synthesis Pathway

Sulfonamides, including derivatives related to 6-methoxypyridazine-3-sulfonamide, are known for their inhibitory action on dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net This pathway is essential for the production of nucleic acids and certain amino acids, which are vital for bacterial growth and replication. researchgate.net The mechanism of action involves mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). nih.govresearchgate.net

The inhibitory effect of sulfonamides on DHPS is primarily achieved through competitive inhibition. nih.gov Due to their structural similarity to PABA, sulfonamides bind to the active site of the DHPS enzyme. This binding is often with a greater affinity than PABA itself, effectively blocking the natural substrate from accessing the enzyme. nih.govresearchgate.net This competitive binding prevents the catalytic conversion of pteridine (B1203161) and PABA into dihydropteroate, a precursor to folic acid, thereby disrupting the entire folate synthesis pathway and leading to a bacteriostatic effect. nih.govresearchgate.net

Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. mdpi.comoncotarget.comnih.gov Dysregulation of this pathway is a common feature in many cancers, making it a significant target for anticancer drug development. mdpi.comoncotarget.comnih.gov Certain sulfonamide derivatives, particularly those incorporating a methoxypyridine scaffold, have been investigated as dual inhibitors of PI3K and mTOR. mdpi.comnih.govresearchgate.net

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors. mdpi.comnih.gov One notable derivative, compound 22c, which features a quinoline (B57606) core, demonstrated potent inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). nih.govresearchgate.net This dual inhibition is considered a promising strategy to overcome the feedback loop activation of Akt that can occur with mTOR inhibition alone. mdpi.com

The activation of the PI3K/Akt/mTOR pathway involves the phosphorylation of Akt. mdpi.comnih.gov PI3K, upon activation, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.comnih.gov PIP3 then recruits and activates Akt. nih.gov

Sulfonamide-based PI3K/mTOR inhibitors, such as compound 22c, have been shown to effectively block the phosphorylation of Akt. mdpi.comnih.govresearchgate.net By inhibiting PI3K, these compounds prevent the generation of PIP3, thereby inhibiting the downstream phosphorylation and activation of Akt. mdpi.com This disruption of Akt signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. mdpi.comnih.govresearchgate.net Western blot analysis has confirmed that compounds like 22c can decrease the phosphorylation of Akt at low concentrations. mdpi.comnih.govresearchgate.net

Table 1: Inhibitory Activity of Compound 22c

| Target | IC₅₀ (nM) |

|---|---|

| PI3Kα | 0.22 nih.govresearchgate.net |

| mTOR | 23 nih.govresearchgate.net |

| MCF-7 cells | 130 nih.gov |

| HCT-116 cells | 20 nih.govresearchgate.net |

Carbonic Anhydrase Modulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. dergipark.org.tr These enzymes are involved in various physiological and pathological processes. dergipark.org.tr Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). dergipark.org.tr The primary sulfonamide group (-SO₂NH₂) is a key structural feature for CA inhibition. dergipark.org.tr

Research has shown that imidazolinone-based sulfonamide derivatives can act as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). dergipark.org.tr For instance, in one study, a compound with a sulfanilamide (B372717) moiety (compound 4) was a potent and selective inhibitor of hCA I, while a sulfaguanidine-containing compound (compound 3) was a potent inhibitor of hCA II. dergipark.org.tr The inhibitory activity of these sulfonamide derivatives highlights their potential for therapeutic applications where CA modulation is beneficial. dergipark.org.tr

General Enzyme-Inhibitory Potential of Sulfonamide Derivatives

The sulfonamide functional group is a versatile scaffold in drug design, contributing to the inhibition of a wide array of enzymes beyond DHPS and CAs. dergipark.org.trrsc.orgwjpsonline.comresearchgate.net The biological activity of sulfonamide derivatives is often attributed to the specific substitutions on the aromatic ring and the sulfonamide nitrogen. rsc.org

Studies have demonstrated the inhibitory potential of various sulfonamide derivatives against several other enzymes:

Urease: Some sulfonamide derivatives have shown significant urease inhibition, with IC₅₀ values in the low micromolar range. rsc.org

α-Glucosidase and α-Amylase: Indole-based sulfonamides have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net

Lipoxygenase: Certain N-alkylated sulfonamide derivatives have exhibited inhibitory activity against lipoxygenase. wjpsonline.com

Acetylcholinesterase (AChE): Imidazolinone-based sulfonamide derivatives have demonstrated potent inhibitory effects against AChE, an enzyme relevant to Alzheimer's disease. dergipark.org.tr

Diadenosine Tetraphosphate (Ap4A) Hydrolase: In silico studies have suggested that sulfonamide derivatives could act as inhibitors of Ap4A hydrolase, a potential antimalarial drug target. asiapharmaceutics.info

Table 2: Enzyme Inhibitory Activities of Various Sulfonamide Derivatives

| Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Imidazolinone-based | hCA I | Kᵢ = 19.53±1.23 nM (Compound 4) | dergipark.org.tr |

| Imidazolinone-based | hCA II | Kᵢ = 16.49±2.20 nM (Compound 3) | dergipark.org.tr |

| Imidazolinone-based | AChE | Kᵢ = 11.68±1.45 nM (Compound 5) | dergipark.org.tr |

| Indole-based | α-Glucosidase | IC₅₀ = 1.10 ± 0.10 µM (Analogue 5) | researchgate.net |

| Indole-based | α-Amylase | IC₅₀ = 0.40 ± 0.10 µM (Analogue 5) | researchgate.net |

| General Sulfonamide | Urease | IC₅₀ = 1.90 ± 0.02 µM (YM-2) | rsc.org |

| N-pentyl-N-(2,4-dimethylphenyl)-4-toluenesulfonamide | Lipoxygenase | IC₅₀ = 191.76±0.97 µM | wjpsonline.com |

Molecular Mechanisms Leading to Cellular Effects (In Vitro)

The cellular effects of sulfonamide derivatives are often rooted in their ability to interfere with fundamental processes such as cell division and survival pathways. In vitro studies on analogs of this compound have elucidated specific molecular mechanisms, primarily focusing on their impact on the cell cycle, induction of programmed cell death (apoptosis), and interaction with cytoskeletal components.

A prominent mechanism of action for many anticancer sulfonamides is the disruption of the normal cell cycle, leading to arrest at specific checkpoints, which subsequently triggers apoptosis.

Analogs of this compound have demonstrated varied effects on cell cycle progression. For instance, a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors were evaluated for their effects on cancer cells. nih.gov One potent compound from this series, 22c , was found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in HCT-116 colon cancer cells in a dose-dependent manner. nih.govnih.gov This was confirmed through flow cytometry and Hoechst 33342/PI staining, which visualizes apoptotic and necrotic cells. nih.gov

Other related structures, particularly microtubule-destabilizing sulfonamides (MDS), induce a strong mitotic arrest in the G2/M phase of the cell cycle. nih.govresearchgate.netmdpi.com This arrest is often followed by a time-dependent increase in the sub-G1 population, indicative of apoptotic cell death. researchgate.netmdpi.com Studies on various cancer cell lines, including ovarian (SKOV3), breast (MCF7), and cervical (HeLa) cancer cells, have shown that this apoptotic response can vary depending on the genetic background of the cell line. researchgate.netmdpi.com Similarly, certain carbazole (B46965) sulfonamide derivatives have been shown to inhibit cancer cell growth by inducing G2/M phase arrest and apoptosis. nih.gov

Hybrid molecules incorporating sulfonamide scaffolds with other pharmacologically active moieties, such as azoles, also exhibit this mechanism. A sulfonamide–thiazolo[3,2-a]benzimidazole hybrid was reported to arrest the cell cycle at the G2/M phase and promote both early and late apoptosis by increasing caspase-3 levels. nih.gov Another sulfonamide–imidazole hybrid induced cell cycle arrest at the G1 and S phases, leading to both apoptosis and necrosis. nih.gov

The cytoskeleton, particularly the microtubule network, is a critical target for many anticancer agents. Microtubules are dynamic polymers essential for cell division, structure, and intracellular transport. Several sulfonamide-containing compounds have been identified as microtubule-destabilizing agents, acting as inhibitors of tubulin polymerization. nih.govresearchgate.net

These agents often function as colchicine (B1669291) site ligands, binding to tubulin and preventing its polymerization into microtubules. nih.govresearchgate.net This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Research on various microtubule-destabilizing sulfonamides (MDS) has confirmed their ability to inhibit tubulin polymerization in vitro and disrupt the microtubule network within cells. nih.govresearchgate.nettandfonline.com For example, potent MDS compounds have shown nanomolar antiproliferative activities against various cancer cell lines, and their mechanism is directly linked to their function as tubulin-binding agents. researchgate.net

The design strategy for these molecules often involves replacing the unstable olefin bridge of natural products like combretastatin (B1194345) A-4 with a more stable sulfonamide group, while retaining the key pharmacophoric elements necessary for binding to the colchicine site. nih.gov This approach has led to the development of potent and more water-soluble antimitotic agents. nih.govresearchgate.net

Receptor Binding and Interaction Profiling

The biological activity of a compound is defined by its binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors. In vitro studies are crucial for characterizing these interactions and establishing a compound's pharmacological profile.

In vitro assays for various analogs of this compound have revealed high affinity and selectivity for several important biological targets.

PI3K/mTOR Kinases: A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in a signaling pathway that is often dysregulated in cancer. nih.govmdpi.com One of the most potent compounds, 22c , exhibited very strong inhibitory activity against PI3Kα with a half-maximal inhibitory concentration (IC₅₀) of 0.22 nM and potent inhibition of mTOR with an IC₅₀ of 23 nM. nih.govnih.gov This demonstrates high affinity and a dual-inhibitory profile. nih.gov The inhibitory activities of several analogs from this study are detailed in the table below.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |

|---|---|---|---|

| 22c | 0.22 | 23 | 20 |

| HS-173 (Reference) | 52 | 110 | 190 |

| Omipalisib (Reference) | 89 | 35 | 20 |

Other Receptors: The versatile sulfonamide scaffold has been incorporated into molecules targeting other receptors. For instance, a methoxypyridine-containing indole (B1671886) derivative (11j ) was developed as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), with an IC₅₀ of 4.2 nM in a FLAP binding assay. acs.org

Preclinical Biological Evaluation of 6 Methoxypyridazine 3 Sulfonamide in in Vitro Models

Antimicrobial Efficacy Assessments

Sulfamethoxypyridazine (B1681782) is recognized as a long-acting sulfonamide antibiotic. chemicalbook.comlookchem.com Its antimicrobial properties stem from its mechanism of action, which involves interfering with the folic acid synthesis pathway in susceptible microorganisms. nih.gov This pathway is crucial for the production of nucleotides and certain amino acids necessary for bacterial growth. nih.gov

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

In vitro studies have demonstrated that 6-methoxypyridazine-3-sulfonamide possesses a broad spectrum of antibacterial activity. google.com It is effective against a range of Gram-positive bacteria, including Streptococcus and Staphylococcus species, and various Gram-negative bacteria, such as Escherichia coli. chemicalbook.comlookchem.comgoogle.com The antibacterial effect of sulfonamides like sulfamethoxypyridazine can be enhanced when used in combination with trimethoprim, which blocks a subsequent step in the same folic acid metabolic pathway, creating a synergistic effect. google.com Furthermore, research into Schiff base derivatives of 4-amino-N-(6-methoxypyridazine-3-yl)benzenesulfonamide has indicated that such modifications can yield potent antimicrobial activity against a wide array of bacteria. samipubco.com

Table 1: In Vitro Antibacterial Activity Spectrum of this compound and Related Compounds

| Bacterial Type | Specific Pathogens | Activity Noted | Citation |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Effective | chemicalbook.comlookchem.comballyabio.com |

| Streptococcus spp. | Effective | chemicalbook.comgoogle.com | |

| Gram-Negative | Escherichia coli | Effective | chemicalbook.comlookchem.comgoogle.com |

Efficacy against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pneumocystis carinii)

The efficacy of this compound has been specifically evaluated against several key pathogens.

Staphylococcus aureus and Escherichia coli : The compound has demonstrated consistent antibacterial effects against both Staphylococcus aureus and Escherichia coli, which are common causes of various infections. chemicalbook.comlookchem.comballyabio.com

Pneumocystis carinii : Significant research has been conducted on the activity of sulfonamides against Pneumocystis carinii (now known as Pneumocystis jirovecii), an opportunistic fungus that can cause severe pneumonia. ebi.ac.uknih.gov Studies using recombinant P. carinii dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in folate synthesis, have screened numerous sulfa drugs. ebi.ac.uknih.gov Folate biosynthesis in intact P. carinii organisms was found to be sensitive to inhibition by sulfamethoxypyridazine. ebi.ac.uk These findings suggest that sulfamethoxypyridazine is a potent inhibitor of this crucial enzyme in P. carinii, making it a compound of interest for further evaluation against P. carinii pneumonia. ebi.ac.uk For these sulfa drugs, an unsubstituted p-amino group is essential for their inhibitory activity against the enzyme. ebi.ac.uk

Antifungal Activity against Specific Fungi (e.g., Candida albicans)

The potential antifungal activity of sulfonamide derivatives has also been explored. Schiff base derivatives of this compound have been shown to possess activity against a broad spectrum of fungi. samipubco.com Other related sulfonamide compounds have demonstrated inhibitory effects against Candida albicans. samipubco.comresearchgate.net However, some studies indicate that the interaction between sulfonamides and fungi can be complex. For instance, sulfonamides have been observed to reduce the ability of human neutrophils to kill Candida albicans and Candida tropicalis. nih.gov This effect appears to be linked to the inhibition of myeloperoxidase, an enzyme within neutrophils, suggesting an interference with the host's immune response rather than a direct fungicidal action on the pathogen itself. nih.gov

Antineoplastic Activity in Cellular Systems

In addition to antimicrobial research, the broader class of sulfonamides, including derivatives of this compound, has been investigated for potential anticancer properties. nih.govresearchgate.net

Anti-Proliferative Effects in Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, HT-29, Hep-2C, A549)

Derivatives of sulfonamide methoxypyridine have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. nih.govmdpi.com In a significant study, a series of these derivatives were tested, with one compound in particular, designated as 22c , demonstrating potent inhibitory activity against the MCF-7 breast cancer cell line and the HCT-116 colon cancer cell line. nih.govmdpi.com This compound was also found to effectively induce apoptosis and cause cell cycle arrest in the G0/G1 phase in HCT-116 cells. nih.govmdpi.com

Other studies on related sulfonamide structures have also shown promise. Novel pyrazoline sulfonamides exhibited good activity against Hep-2C (cervix carcinoma) and A549 (human lung carcinoma) cell lines. researchgate.net Similarly, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides have shown sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with particular effectiveness against the MCF-7 cell line. tandfonline.com

Table 2: In Vitro Anti-Proliferative Activity of a Lead Sulfonamide Methoxypyridine Derivative (22c)

| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |

|---|---|---|---|

| HCT-116 | Colon Cancer | 20 | nih.gov |

Dual Inhibition of PI3K/mTOR Pathways in Cancer Cells

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govmdpi.commdpi.com Consequently, the dual inhibition of PI3K and mTOR is a promising strategy for anticancer therapy. nih.gov

A series of sulfonamide methoxypyridine derivatives were specifically designed and synthesized as novel PI3K/mTOR dual inhibitors. nih.govmdpi.com Through enzyme inhibition assays, a lead compound, 22c , was identified as a highly potent inhibitor of both PI3Kα and mTOR kinases. nih.gov Western blot analysis further confirmed its mechanism of action, showing that compound 22c decreased the phosphorylation of AKT, a key downstream protein in the PI3K signaling pathway. nih.govmdpi.com Molecular docking studies also supported the binding mode of this compound with both PI3Kα and mTOR. nih.govmdpi.com

Table 3: In Vitro Enzyme Inhibition Activity of a Lead Sulfonamide Methoxypyridine Derivative (22c)

| Target Enzyme | IC₅₀ (nM) | Citation |

|---|---|---|

| PI3Kα | 0.22 | nih.gov |

Studies on Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. While direct studies on this compound are limited, extensive research has been conducted on its derivatives, particularly those designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov These pathways are critical for cell survival, and their inhibition is a key strategy to trigger apoptosis in cancer cells. google.com

A notable study synthesized a series of sulfonamide methoxypyridine derivatives and evaluated their anticancer effects. nih.gov One of the most potent compounds, designated as 22c , which incorporates a quinoline (B57606) core attached to a methoxypyridine sulfonamide structure, demonstrated a significant ability to induce apoptosis in human colorectal carcinoma (HCT-116) cells. nih.gov

The pro-apoptotic activity of compound 22c was quantified using flow cytometry analysis. Treatment of HCT-116 cells with this derivative led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov This finding suggests that the molecular scaffold, which includes the methoxypyridine sulfonamide moiety, is conducive to developing compounds that can effectively trigger programmed cell death in cancer cells. nih.gov Further confirmation of apoptosis was obtained through Hoechst 33342/PI staining, which visually showed increased apoptosis and necrosis in HCT-116 cells treated with compound 22c . nih.gov

| Concentration of Compound 22c | Percentage of Apoptotic Cells (Early + Late) |

|---|---|

| Control (0 nM) | - |

| Low Concentration | Increased |

| High Concentration | Significantly Increased |

Modulation of Metabolic Pathways (Theoretical/In Vitro)

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamentally involved in a multitude of signal transduction processes that are crucial for cell metabolism, growth, differentiation, and survival. google.comgoogle.com Dysregulation of the PI3K/AKT/mTOR axis is a hallmark of many cancers, leading to uncontrolled cell proliferation and metabolic reprogramming. nih.govnih.gov Consequently, inhibitors targeting this pathway are of significant therapeutic interest.

The compound this compound serves as a key intermediate in the synthesis of pyrazine (B50134) derivatives designed to inhibit PI3K activity. google.com Theoretically, by forming the basis for PI3K inhibitors, this chemical structure contributes to the modulation of critical metabolic and survival pathways. The PI3K pathway, upon activation, triggers a cascade involving the phosphorylation of AKT (also known as Protein Kinase B), which in turn regulates downstream effectors like mTOR. nih.govmdpi.com This signaling cascade is vital for processes such as glucose transport, protein synthesis, and cell growth. google.com

In vitro studies on sulfonamide methoxypyridine derivatives provide direct evidence of this metabolic modulation. The potent derivative, compound 22c , was shown to effectively block the PI3K/AKT/mTOR signaling pathway in HCT-116 cancer cells. nih.gov Western blot analysis revealed that compound 22c decreased the phosphorylation of AKT at low concentrations. nih.govresearchgate.net Since phosphorylated AKT is the active form of the kinase, its reduction signifies a successful blockade of this critical signaling node, thereby inhibiting the downstream metabolic and proliferative signals that cancer cells rely on for their growth and survival. nih.gov

| Target Protein | Effect of Compound 22c | Significance |

|---|---|---|

| Phosphorylated AKT (p-AKT) | Decreased | Inhibition of a key signaling node in the metabolic pathway. |

| Total AKT | No significant change | Effect is on the protein's activity, not its expression level. |

Analytical and Spectroscopic Characterization for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

In ¹H NMR spectroscopy of 6-methoxypyridazine-3-sulfonamide, the signals corresponding to the different types of protons provide definitive structural evidence. The pyridazine (B1198779) ring contains two aromatic protons which are expected to appear as two distinct doublets due to coupling with each other. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridazine H | 7.0 - 8.0 | Doublet (d) | 1H |

| Pyridazine H | 7.0 - 8.0 | Doublet (d) | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) | 3H |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and structures; actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule. The carbon atoms of the pyridazine ring would resonate in the aromatic region of the spectrum, while the methoxy carbon would appear as a single peak in the upfield region.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine C-3 | 145 - 160 |

| Pyridazine C-4 | 120 - 135 |

| Pyridazine C-5 | 115 - 130 |

| Pyridazine C-6 | 160 - 175 |

Note: The table presents expected values based on typical chemical shifts for similar structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₅H₇N₃O₃S), the calculated exact mass is 189.0208. HRMS analysis would be used to confirm this value experimentally, thereby verifying the molecular formula. nih.gov The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of SO₂ or the methoxy group, providing further structural confirmation.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₃S |

| Calculated Exact Mass | 189.0208 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. mdpi.com The sulfonamide group would be identified by strong, sharp bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found between 1350 and 1150 cm⁻¹. rsc.org The N-H stretching vibrations of the sulfonamide's amino group would appear as one or two bands in the region of 3400-3200 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic ring and the methoxy group, C=N and C=C stretching vibrations from the pyridazine ring, and the C-O stretching of the methoxy group. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 2950 - 2850 |

| Pyridazine Ring | C=N, C=C Stretch | 1600 - 1450 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridazine heteroaromatic system, which acts as the principal chromophore. One would expect to observe strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions within the aromatic ring. The presence of substituents like the methoxy and sulfonamide groups can influence the position and intensity of these absorption maxima (λ_max). researchgate.netnih.gov

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| λ_max 1 | ~210 - 240 nm |

| λ_max 2 | ~260 - 300 nm |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This high-resolution structural information is invaluable in drug discovery for understanding how a molecule's architecture influences its interaction with biological targets such as enzymes and receptors. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, scientists can construct a detailed atomic model, revealing bond lengths, angles, and conformational details.

In the development of related sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, researchers utilize structural information from co-crystal structures of target enzymes to guide the design process. nih.gov Although X-ray crystallography was not explicitly reported for the final compounds in this study, molecular docking simulations were employed to predict how these molecules would bind to the active sites of PI3Kα and mTOR. mdpi.com Such computational studies, which are often validated with crystallographic data, help to rationalize the observed biological activities. For instance, the orientation of the methoxypyridine and sulfonamide groups within the binding pocket, and the hydrogen bonds they form with key amino acid residues, are critical determinants of inhibitory potency. nih.govyoutube.com The structure dictates how well the molecule fits into the target's binding site, influencing its efficacy. nih.govopenaccesspub.org

Advanced Biochemical Assays for Target Engagement

To confirm that a compound interacts with its intended biological target within a cellular context and elicits the desired downstream effect, a variety of advanced biochemical assays are employed. These assays are crucial for understanding the compound's mechanism of action and validating its therapeutic potential.

Western blot is a widely used technique to detect and quantify specific proteins in a sample. In the study of kinase inhibitors, it is particularly useful for assessing the phosphorylation state of target proteins and their downstream effectors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. researchgate.netnih.gov

In a study evaluating a series of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, Western blot analysis was used to measure the phosphorylation level of AKT, a key downstream protein in the pathway. nih.govmdpi.com Treatment of HCT-116 cancer cells with a potent derivative, compound 22c , demonstrated a dose-dependent decrease in the phosphorylation of AKT. mdpi.com This finding provides direct evidence that the compound engages its target (PI3K) in cells and inhibits its activity, leading to the blockage of this critical signaling pathway. mdpi.com

Table 1: Effect of Compound 22c on AKT Phosphorylation

| Treatment Group | Concentration | p-AKT Level (Relative to Control) |

|---|---|---|

| Control (DMSO) | - | 100% |

| Compound 22c | Low | Decreased |

This table is a representation of the qualitative data described in the source, indicating a dose-dependent decrease in phosphorylation. mdpi.com

To directly measure the inhibitory effect of a compound on its target enzyme, in vitro activity assays are essential. The ADP-Glo™ kinase assay is a sensitive, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. promega.compromega.com The amount of light generated is directly proportional to the kinase activity. promega.com

This assay was employed to screen a library of novel sulfonamide methoxypyridine derivatives for their ability to inhibit PI3Kα and mTOR kinases. nih.gov The results allowed for the determination of IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. This quantitative data is crucial for establishing the potency and selectivity of the compounds. nih.gov For example, compound 22c was identified as a highly potent inhibitor with strong activity against both PI3Kα and mTOR. nih.govmdpi.com

Table 2: Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

|---|---|---|